molecular formula C19H35N5O6S B606133 Biotin-PEG3-hydrazide

Biotin-PEG3-hydrazide

Cat. No.: B606133
M. Wt: 461.6 g/mol
InChI Key: DLMSZDYSRRYIJV-MPGHIAIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG3-hydrazide (CAS 1381861-94-4) is a heterobifunctional reagent designed for the affinity labeling and bioconjugation of carbonyl-containing molecules . Its structure integrates a biotin group for high-affinity binding to avidin and streptavidin, a terminal hydrazide functional group for chemoselective coupling, and a triethylene glycol (PEG3) spacer that enhances hydrophilicity and reduces steric hindrance . The primary mechanism of action involves the hydrazide group reacting specifically with aldehyde or ketone groups under slightly acidic conditions (pH 4-6) to form stable hydrazone bonds . In research, aldehyde groups are commonly introduced into glycoproteins and other polysaccharide compounds through the mild periodate oxidation of cis-diols present in sialic acid and other sugar residues . This makes this compound exceptionally valuable for labeling glycoproteins at their glycosylation sites, a popular technique for modifying antibodies, as the glycosylation sites are predominantly located on the Fc region . This reagent is cell-impermeant, making it ideal for the selective biotinylation and isolation of cell surface glycoproteins without labeling intracellular components . Key applications include glycoprotein detection or purification using streptavidin probes , bioconjugation for drug delivery systems , and the creation of nanostructured biointerfaces for studying ligand-receptor interactions . The incorporated PEG3 spacer arm is crucial, as it transfers water solubility to the biotinylated molecule, helping to prevent the aggregation of labeled proteins like antibodies in solution and ensuring more efficient binding in downstream assays . For laboratory use, it is recommended to store the solid product at -20°C to 4°C, protected from light and moisture . Stock solutions are typically prepared in anhydrous DMSO prior to dilution into aqueous reaction buffers . This product is intended for Research Use Only and is not approved for use in diagnostic or therapeutic procedures .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMSZDYSRRYIJV-MPGHIAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of Molecular Components

The synthesis typically follows a three-step process:

Activation of Biotin’s Carboxyl Group

Biotin’s carboxyl group is activated to facilitate coupling with the PEG spacer. Common methods include:

  • N-Hydroxysuccinimide (NHS) ester formation : Reacting biotin with NHS in the presence of a carbodiimide (e.g., EDC) to generate an active ester.

  • Thiolation : Introducing a sulfhydryl group for alternative conjugation routes (less common for PEG-linked derivatives).

Conjugation to PEG3 Spacer

The activated biotin is coupled to a PEG3 derivative bearing an amine terminus. For example:

Biotin-NHS+H2N-PEG3-hydrazideThis compound+NHS\text{Biotin-NHS} + \text{H}_2\text{N-PEG3-hydrazide} \rightarrow \text{this compound} + \text{NHS}

Reactions occur in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis.

Hydrazide Group Introduction

If the PEG3 spacer lacks a pre-installed hydrazide group, it may be introduced via:

  • Hydrazine substitution : Reacting PEG3-tosylate with excess hydrazine.

  • Carbodiimide-mediated coupling : Using EDC to link PEG3-COOH to hydrazine.

ParameterTypical ConditionsPurpose
SolventDMSO or DMFEnhances reagent solubility
pH4–6 (for hydrazide-aldehyde reactions)Maximizes hydrazone bond stability
Temperature0–25°CPrevents thermal degradation
Reaction Time2–24 hoursEnsures complete conjugation

Critical Challenges and Optimization Strategies

Controlling Side Reactions

  • Amine interference : Primary amines (e.g., Tris buffer) compete with hydrazide-aldehyde reactions. Solutions include using sodium acetate buffers or blocking amines with sulfo-NHS acetate.

  • Hydrazone reversibility : The hydrazone bond dissociates under acidic conditions. Stabilization methods include reduction with sodium cyanoborohydride (NaCNBH₃) to form irreversible bonds.

Enhancing Yield and Purity

  • Purification techniques : Size-exclusion chromatography or dialysis removes unreacted biotin and PEG derivatives.

  • Stoichiometric ratios : A 10:1 molar excess of PEG3-hydrazide to biotin minimizes polymerization.

Analytical Validation of Synthesis

Characterization Methods

  • Mass spectrometry (MS) : Confirms molecular weight (461.6 Da).

  • Nuclear magnetic resonance (NMR) : Validates PEG spacer integration and hydrazide proton signals.

  • HPLC : Assesses purity (>95%) and detects residual solvents.

Functional Validation

  • Streptavidin binding assays : Measure biotin activity via ELISA or surface plasmon resonance.

  • Aldehyde reactivity tests : Incubate with oxidized glycoproteins (e.g., IgG) and quantify labeling efficiency.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield (%)
NHS-EDC couplingHigh efficiency, room-temperature reactionSensitive to moisture70–85
Hydrazine substitutionDirect hydrazide installationRequires toxic hydrazine60–75
PhotoactivationSpatiotemporally controlled labelingUV exposure risks protein denaturation50–65

Industrial and Research Applications

Glycoprotein Labeling

This compound labels oxidized sugars on antibodies, preserving antigen-binding sites. For example:

  • Periodate oxidation : Treat IgG with NaIO₄ to generate aldehydes from glycans.

  • Conjugation : React with this compound (pH 5.5, 2 hours).

  • Purification : Dialysis removes unreacted reagent.

Carboxyl Group Biotinylation

EDC mediates coupling between hydrazide and carboxyls on proteins or polymers:

R-COOH+Hydrazide-BiotinEDACR-CO-NH-NH-CO-(CH2)4-Biotin\text{R-COOH} + \text{Hydrazide-Biotin} \xrightarrow{\text{EDAC}} \text{R-CO-NH-NH-CO-(CH}2\text{)}4\text{-Biotin}

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19_{19}H35_{35}N5_5O6_6S
  • Molecular Weight : 461.577 g/mol
  • CAS Number : 1381861-94-4
  • Solubility : Soluble in DMSO; limited solubility in water, making it suitable for various biochemical assays .

Key Applications

  • Labeling Glycoproteins and Carbohydrate Compounds
    • This compound is primarily used to label glycoproteins and other carbohydrate-containing compounds that possess oxidizable sugars or aldehydes. It reacts effectively at pH levels between 4 and 6, facilitating the biotinylation process .
  • Protein Purification and Detection
    • The strong affinity between biotin and avidin enables the purification of biotinylated proteins using avidin or streptavidin-based affinity resins. This characteristic is particularly useful in applications such as enzyme-linked immunosorbent assays (ELISA), Western blotting, and dot blotting, where sensitive detection of proteins is required .
  • Nanotechnology and Drug Delivery
    • In nanotechnology, this compound has been utilized to create bioconjugates for targeted drug delivery systems. The PEG spacer enhances solubility and reduces aggregation, improving the pharmacokinetics of drug formulations .
  • Studying Ligand-Receptor Interactions
    • The compound is valuable for constructing biointerfaces to study ligand-receptor interactions, which are critical in understanding cellular signaling pathways and developing therapeutic agents .
  • Bioconjugation Techniques
    • This compound serves as a coupling agent for various biomolecules, allowing for the conjugation of proteins to surfaces or other molecules through hydrazone bond formation with aldehydes or ketones .

Case Study 1: Labeling of Serum Proteins

A study demonstrated the use of this compound for labeling active thioester proteins in serum samples. The labeled proteins were then purified using streptavidin-coated beads, showcasing the reagent's effectiveness in complex biological matrices .

Case Study 2: Glycoprotein Analysis

Research involving glycoproteins highlighted the ability of this compound to selectively label glycosylated antibodies. This method enhanced the detection sensitivity in immunoassays, proving beneficial for diagnostics in clinical settings .

Data Table: Comparison of Biotinylation Reagents

ReagentSolubilityReaction TypeApplications
This compoundDMSO (limited in water)Hydrazone formation with aldehydesGlycoprotein labeling, drug delivery
TFPA-PEG3-BiotinDMF/DMSOPhotoactivationAntibody labeling
Biotin-PEG4-N3WaterClick chemistryProtein tagging

Mechanism of Action

Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazine moiety reacts with aldehydes to form these bonds, which are semi-permanent and stable under physiological conditions. This mechanism allows for the specific labeling of glycoproteins and other carbohydrate-containing compounds .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₉H₃₅N₅O₆S
  • Molecular weight: 461.6 Da
  • Applications: Glycoprotein labeling, antibody biotinylation, and biomolecule tracking in imaging and diagnostics .

The following table and analysis highlight structural and functional differences between Biotin-PEG3-hydrazide and related compounds:

Table 1: Key Features of this compound and Analogues

Compound Name PEG Length Functional Group Molecular Weight (Da) Key Applications Solubility & Reactivity
This compound PEG3 Hydrazide 461.6 Glycoprotein labeling, aldehyde coupling DMSO-soluble; pH 4–6 reactivity
Biotin-PEG2-hydrazide PEG2 Hydrazide 417.52 Short-spacer applications Reduced solubility due to shorter PEG
Biotin-PEG4-hydrazide PEG4 Hydrazide 505.63 Larger biomolecule conjugation Improved solubility but increased steric bulk
Biotin-PEG6-hydrazide PEG6 Hydrazide 593.73 Antibody-drug conjugates (ADCs) High solubility; suited for complex systems
Biotin-PEG3-azide PEG3 Azide 444.55 Click chemistry (alkyne reactions) Water-soluble; Cu-catalyzed or strain-promoted
Biotin-PEG3-COOH PEG3 Carboxylic acid 447.55 Amine coupling (EDC/NHS chemistry) Targets amines; pH-dependent reactivity
Biotin-PEG3-amine PEG3 Amine ~400 (est.) Carboxyl group conjugation Reacts with NHS esters or aldehydes
Biotin-LC-hydrazide LC* Hydrazide 413.5 (Biotin-LC) Carbonyl labeling without PEG spacer Less hydrophilic; higher steric hindrance

*LC = Long-chain carbon spacer.

Functional Group Comparison

Hydrazide vs. Azide
  • This compound : Targets aldehydes/ketones (e.g., oxidized glycans) for glycoprotein labeling .
  • Biotin-PEG3-azide : Utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry for site-specific bioconjugation .
Hydrazide vs. Carboxylic Acid/Amine
  • Biotin-PEG3-COOH : Reacts with primary amines via carbodiimide crosslinkers (e.g., EDC), ideal for labeling lysine residues .
  • Biotin-PEG3-amine : Targets carboxyl groups or NHS-activated surfaces, offering orthogonal conjugation strategies .

PEG Length Comparison

  • Shorter PEG (PEG2) :
    • Biotin-PEG2-hydrazide : Reduced hydrophilicity and solubility, suitable for applications requiring minimal spacer length .
  • Longer PEG (PEG4–PEG6) :
    • Biotin-PEG4/6-hydrazide : Enhanced solubility and flexibility but may introduce steric hindrance in dense biomolecular environments .
  • Optimal PEG3 : Balances solubility, stability, and reactivity for glycoprotein labeling .

Spacer Type Comparison

  • PEG vs. this compound: PEG spacer minimizes nonspecific binding and improves biocompatibility .

Biological Activity

Biotin-PEG3-hydrazide is a specialized biotinylation reagent that has gained attention in biochemical research for its ability to label glycoproteins and other carbohydrate-containing biomolecules. This compound combines biotin, a hydrophilic polyethylene glycol (PEG) spacer, and a hydrazide functional group, facilitating the formation of stable conjugates with target biomolecules. This article details the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound has the following chemical characteristics:

  • Chemical Formula : C₁₉H₃₅N₅O₆S
  • Molecular Weight : Approximately 461.6 Da
  • Solubility : Soluble in DMSO with limited solubility in water; stock solutions are typically prepared in DMSO before dilution in aqueous solutions .

The biological activity of this compound primarily stems from its ability to form hydrazone bonds with aldehyde functionalities present on glycoproteins and other biomolecules. The reaction occurs under slightly acidic conditions (pH 4 to 6), allowing for stable conjugation without significantly altering the biological activity of the labeled molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving accessibility for subsequent analysis .

Applications

This compound is widely used in various biochemical applications, including:

  • Labeling Glycoproteins : The compound specifically targets oxidizable sugars or aldehydes on glycoproteins, facilitating their detection and purification through streptavidin-biotin interactions.
  • Antibody Labeling : It is commonly employed to biotinylate antibodies, particularly at glycosylation sites on the Fc region, enhancing their utility in immunoassays .
  • Cellular Studies : Researchers utilize this reagent for tracking biomolecules within cellular systems due to the strong affinity between biotin and streptavidin.

Case Studies

  • Glycoprotein Labeling Efficiency :
    A study evaluated the efficiency of this compound in labeling human serum albumin (HSA). The extent of biotinylation was quantified using a HABA-biotin assay, demonstrating that optimal labeling conditions resulted in a significant increase in binding affinity to streptavidin .
  • Stability of Hydrazone Bonds :
    Research focused on the stability of hydrazone bonds formed by this compound revealed that these bonds retain their integrity under physiological conditions, making them suitable for long-term studies involving protein interactions .
  • Comparison with Other Biotinylation Reagents :
    Comparative studies highlighted the advantages of this compound over other biotinylation reagents. It was found that proteins labeled with this compound exhibited reduced aggregation compared to those labeled with shorter or less hydrophilic spacers .

Data Table: Comparison of Biotinylation Reagents

Compound NameFunctional GroupsUnique Features
This compoundHydrazideOptimal for glycoprotein labeling
Biotin-PEG2-aminoAmino groupShorter PEG spacer; less steric hindrance
Biotin-PEG4-aldehydeAldehydeDirectly reactive; used for different conjugation strategies
Biotin-S-S-PEGDisulfide linkProvides cleavable linkages; useful in controlled release applications
Biotin-PEG3-carboxylic acidCarboxylic acidAllows direct coupling without prior oxidation

Chemical Reactions Analysis

Reaction with Aldehydes (Hydrazone Formation)

Biotin-PEG3-hydrazide reacts with aldehyde groups to form stable hydrazone bonds. This reaction is critical for labeling glycoproteins or carbohydrates after periodate oxidation of sugar residues to generate aldehydes .

Key Conditions:

  • pH: Optimal at 4–6 (e.g., sodium acetate buffer) .
  • Reaction Time: 1–24 hours .
  • Enhancement: Addition of aniline or sodium cyanoborohydride stabilizes the hydrazone linkage by reducing it to a secondary amine .

Applications:

  • Labeling periodate-oxidized antibodies for Western blotting .
  • Tagging glycoproteins in serum or plasma for pull-down assays .

Reaction with Carboxylic Acids (EDC-Mediated Coupling)

The hydrazide group can also react with carboxyl groups (-COOH) using carbodiimide chemistry. Ethylcarbodiimide (EDC) activates carboxyl groups, enabling amide bond formation with the hydrazide .

Key Conditions:

  • pH: Neutral (e.g., phosphate-buffered saline) .
  • Reagents: EDC and sulfo-NHS for enhanced efficiency .
  • Targets: Aspartate, glutamate residues, or C-termini of proteins .

Efficiency Data:

Reaction ComponentEfficiency ImprovementSource
EDC + Sulfo-NHS2–3× higher yield
This compound95% purity in conjugates

Comparative Reactivity with Other Biotin Derivatives

This compound’s specificity distinguishes it from derivatives with alternative functional groups:

CompoundFunctional GroupPrimary Reaction Partner
This compoundHydrazideAldehydes, Carboxyls
Biotin-PEG3-AmineAmineCarboxyls (EDC-mediated)
Biotin-PEG3-AzideAzideAlkynes (Click Chemistry)
Biotin-PEG4-AldehydeAldehydeHydrazides, Amines

Source: Compiled from .

Reaction Optimization and Challenges

  • Temperature: Reactions with aldehydes proceed efficiently at 37–57°C, with higher temperatures accelerating kinetics .
  • Solubility: this compound is soluble in DMSO but has limited aqueous solubility, requiring pre-dissolution in organic solvents before aqueous dilution .
  • Interference: Tris buffers or primary amines inhibit aldehyde-hydrazide reactions by competing for carbonyl groups .

Stability and Storage

  • Storage: -20°C in desiccated conditions to prevent hydrolysis .
  • Shelf Life: >12 months when protected from moisture and light .

This compound’s dual reactivity with aldehydes and carboxyls, combined with its PEG spacer for reduced steric hindrance, makes it indispensable in proteomics and glycobiology. Its applications range from diagnostic assays to advanced research on protein interactions, supported by robust experimental data and optimized protocols .

Q & A

Q. What is the optimal pH range for Biotin-PEG3-hydrazide to react with aldehyde groups in glycoproteins?

this compound reacts specifically with aldehydes at pH 4–6 , a range that balances reaction efficiency and stability of the hydrazone bond . For glycoprotein labeling, aldehydes are typically generated via sodium periodate oxidation of cis-diols in carbohydrate moieties. After oxidation, the reaction buffer should be adjusted to pH 5.0–5.5 (e.g., using sodium acetate buffer) to maximize hydrazide-aldehyde coupling while minimizing protein denaturation. Post-reaction, stabilize the hydrazone bond by reduction with sodium cyanoborohydride (NaBH3CN) to form a non-reversible hydrazide linkage .

Q. How should this compound be solubilized for experimental use?

While this compound has limited solubility in water, it dissolves readily in DMSO (10–20 mg/mL). Prepare a stock solution in DMSO and dilute into aqueous buffers (e.g., PBS or sodium acetate) to a final concentration ≤1% DMSO to avoid cytotoxicity or protein precipitation. Vortexing and gentle heating (37°C) may aid dissolution . For long-term storage, aliquot the DMSO stock and store at –20°C , avoiding freeze-thaw cycles to prevent hydrolysis of the hydrazide group .

Q. What are the key considerations for labeling low-abundance glycoproteins using this compound?

  • Oxidation optimization : Use mild sodium periodate concentrations (1–5 mM) and short incubation times (30–60 min at 4°C) to avoid over-oxidation, which can damage glycans or protein epitopes.
  • Reagent excess : Maintain a 10:1 molar ratio of this compound to target glycoproteins to ensure efficient labeling.
  • Blocking : Add quenching agents (e.g., Tris buffer) post-oxidation to neutralize residual aldehydes and prevent nonspecific binding .

Advanced Research Questions

Q. How can researchers validate the specificity and efficiency of this compound labeling?

  • Streptavidin-based assays : Use streptavidin-HRP or fluorescent streptavidin conjugates in Western blotting or ELISA to confirm biotin incorporation.
  • Chromatography : High-performance anion-exchange chromatography (HPAEC) can resolve labeled vs. unlabeled glycans, with uronic acid and biotin microplate assays quantifying conjugation efficiency .
  • Mass spectrometry : Electrospray ionization mass spectrometry (ESI-MS) identifies shifts in molecular weight corresponding to this compound adducts (Δ ~461.6 Da) .

Q. What experimental strategies minimize nonspecific binding in complex biological samples?

  • Hydrophilic spacer : The PEG3 linker reduces aggregation and nonspecific interactions by enhancing hydrophilicity, unlike longer PEG chains (e.g., PEG8) that may introduce steric hindrance .
  • Blocking agents : Pre-incubate samples with BSA (1–5% w/v) or casein to block hydrophobic sites.
  • Wash optimization : Use high-stringency washes (e.g., 0.1% Tween-20 in PBS) to remove weakly bound streptavidin-biotin complexes .

Q. How can contradictory data on this compound solubility be reconciled?

While some studies report partial water solubility, conflicting data arise from variations in temperature, buffer composition, and PEG hydration . For reproducible results:

  • Use DMSO stock solutions for consistent dissolution.
  • Avoid phosphate buffers at high concentrations (>100 mM), which can precipitate PEGylated compounds.
  • Confirm solubility empirically via dynamic light scattering (DLS) to detect aggregates .

Q. What are the limitations of this compound in live-cell labeling applications?

  • Membrane impermeability : The hydrazide group and PEG spacer prevent passive diffusion into cells. Use electroporation or cell-penetrating peptides (CPPs) for intracellular delivery.
  • Redox sensitivity : Hydrazide bonds may degrade in reductive cytosolic environments. Stabilize by switching to maleimide-based biotinylation for thiol-reactive targeting .

Methodological Troubleshooting

Q. How should researchers address incomplete labeling observed in SDS-PAGE or Western blotting?

  • Step 1 : Verify oxidation efficiency by testing periodate-treated glycoproteins with Schiff’s reagent (pink color indicates aldehyde generation).
  • Step 2 : Titrate this compound concentration (5–20 mM) and extend reaction time (2–4 hrs at 25°C).
  • Step 3 : Include a reduction step (NaBH3CN, 1–2 hrs) to stabilize hydrazone bonds .

Q. What controls are essential for interpreting this compound experiments?

  • Negative control : Omit sodium periodate oxidation to confirm labeling specificity to aldehydes.
  • Competition control : Pre-incubate with free biotin (100x molar excess) to block streptavidin binding sites.
  • Unmodified sample : Analyze native glycoproteins to distinguish endogenous biotinylation from experimental labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.